

(2E)-Leocarpinolide F: An In-depth Technical Guide on a Putative Novel Compound

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Compound of Interest

Compound Name: (2E)-Leocarpinolide F

Cat. No.: B15595501

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Note to the Reader: Extensive searches for "**(2E)-Leocarpinolide F**" did not yield any specific information regarding its discovery, origin, or biological activity. The scientific literature to date does not appear to contain references to a compound with this specific designation. However, the searches consistently highlighted a closely related and well-researched sesquiterpene lactone, Leocarpinolide B, isolated from the same plant genus. It is highly probable that the query for "**(2E)-Leocarpinolide F**" may be a typographical error, and the intended compound of interest is Leocarpinolide B.

This technical guide will, therefore, focus on the discovery, biological activity, and mechanisms of action of Leocarpinolide B, presenting the available scientific data in the requested format.

Discovery and Origin of Leocarpinolide B

Leocarpinolide B is a naturally occurring sesquiterpene lactone that has been isolated from *Sigesbeckia Herba* (SH), a traditional medicinal plant used for centuries in East Asia to treat inflammatory conditions such as rheumatism and arthritis.^{[1][2][3][4]} The primary plant sources for the isolation of Leocarpinolide B are species within the *Sigesbeckia* genus, including *Sigesbeckia glabrescens* and *Sigesbeckia orientalis*.^{[1][2]} Its discovery is part of ongoing research to identify the bioactive constituents responsible for the therapeutic effects of this medicinal herb.^{[2][4]}

Quantitative Data

The anti-inflammatory activity of Leocarpinolide B has been quantified in various in vitro assays. The following table summarizes the inhibitory concentrations (IC50) of Leocarpinolide B on the secretion of pro-inflammatory cytokines in human synovial SW982 cells stimulated with Interleukin-1 β (IL-1 β).

Cytokine	Cell Line	Stimulant	Leocarpinolide B Concentration (μ M)	% Inhibition	Reference
IL-8	SW982	IL-1 β (20 ng/mL)	5	~40%	[5]
IL-8	SW982	IL-1 β (20 ng/mL)	10	~60%	[5]
IL-8	SW982	IL-1 β (20 ng/mL)	20	~80%	[5]
IL-6	SW982	IL-1 β (20 ng/mL)	5	~30%	[5]
IL-6	SW982	IL-1 β (20 ng/mL)	10	~50%	[5]
IL-6	SW982	IL-1 β (20 ng/mL)	20	~70%	[5]

Experimental Protocols

Isolation of Leocarpinolide B

The isolation of Leocarpinolide B from *Sigesbeckia Herba* typically involves the following steps:

- Extraction: The dried and powdered whole plant material is extracted with a solvent such as methanol or ethanol at room temperature. The solvent is then removed under vacuum to yield a crude extract.
- Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The

anti-inflammatory activity is often concentrated in the ethyl acetate fraction.

- Chromatography: The bioactive fraction is subjected to repeated column chromatography on silica gel and Sephadex LH-20. The separation is guided by bioassays at each step.
- Purification: Final purification is typically achieved by high-performance liquid chromatography (HPLC) to yield pure Leocarpinolide B.

Structure Elucidation

The chemical structure of Leocarpinolide B is determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.

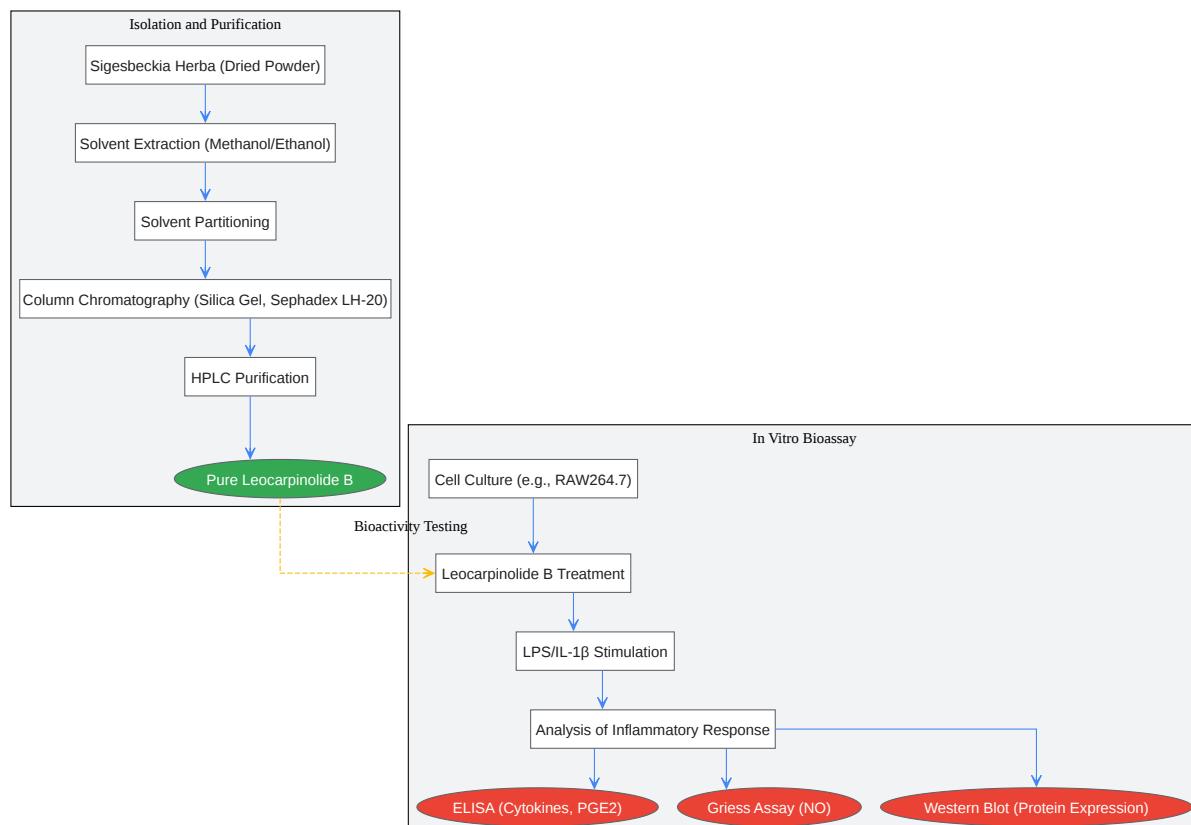
In Vitro Anti-inflammatory Bioassay

The anti-inflammatory effects of Leocarpinolide B are commonly evaluated using the following protocol:

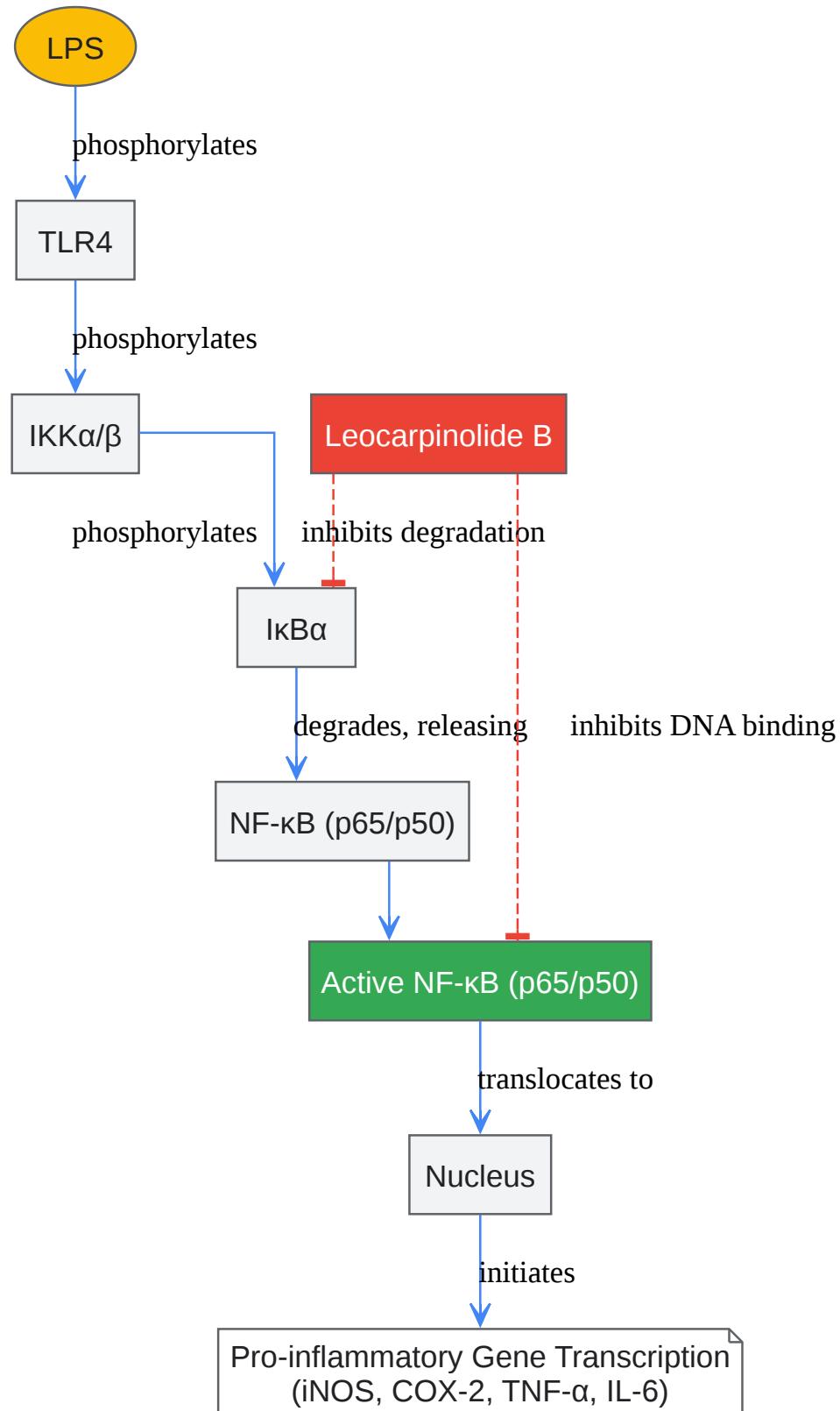
- Cell Culture: Human synovial SW982 cells or murine macrophage RAW264.7 cells are cultured in appropriate media.
- Stimulation: The cells are pre-treated with various concentrations of Leocarpinolide B for a specific duration (e.g., 1-2 hours). Subsequently, inflammation is induced by adding a stimulant such as lipopolysaccharide (LPS) or IL-1 β .
- Quantification of Inflammatory Mediators: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF- α), nitric oxide (NO), and prostaglandin E2 (PGE2) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or Griess reagent, respectively.[\[2\]](#)[\[5\]](#)

- Western Blot Analysis: Cell lysates are analyzed by Western blotting to determine the expression levels of key proteins in inflammatory signaling pathways, such as iNOS, COX-2, and components of the NF-κB and Nrf2 pathways.[2]

Visualizations

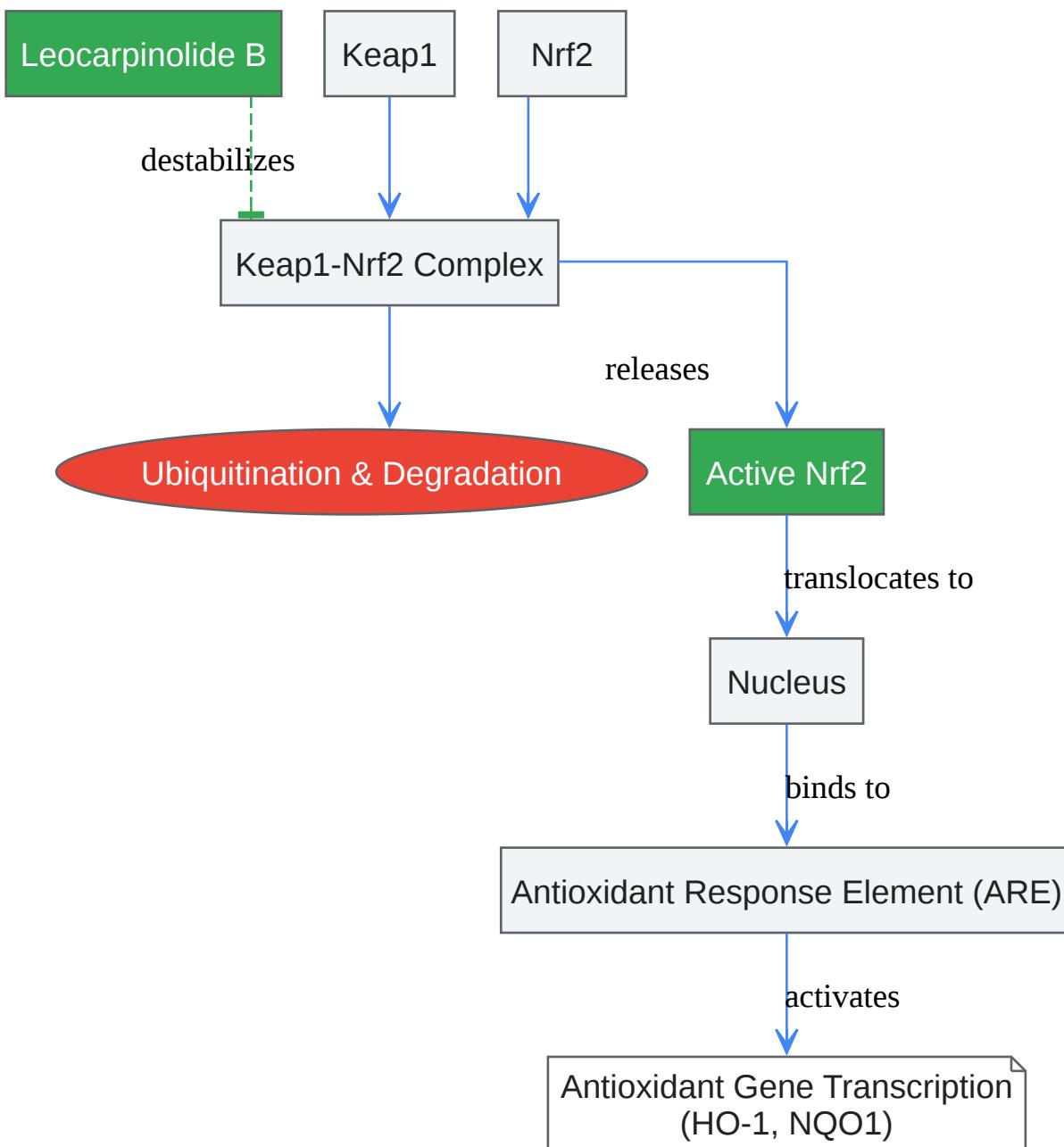
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Caption: Experimental workflow for the isolation and bioactivity assessment of Leocarpinolide B.



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Caption: Inhibition of the NF-κB signaling pathway by Leocarpinolide B.

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Caption: Activation of the Nrf2 antioxidant pathway by Leocarpinolide B.

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